4-bromo-1-ethyl-1H-indole
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Overview
Description
4-Bromo-1-ethyl-1H-indole is a derivative of indole, an aromatic heterocyclic organic compound. The addition of a bromine atom and an ethyl group to the indole structure enhances its chemical reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-ethyl-1H-indole typically involves the bromination of 1-ethylindole. One common method is the Bartoli indole synthesis, which involves the reaction of 1-bromo-4-ethyl-2-nitrobenzene with a Grignard reagent (CH₂CHMgBr) in tetrahydrofuran (THF) to yield the desired bromo-indole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-ethyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions
Major Products Formed
The major products formed from these reactions include various substituted indoles, biaryl compounds, and oxidized or reduced derivatives of this compound .
Scientific Research Applications
4-Bromo-1-ethyl-1H-indole has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, including potential inhibitors of glycogen synthase kinase-3 (GSK-3).
Biology: The compound is studied for its potential antiviral, anticancer, and antimicrobial activities
Chemistry: It serves as a building block in the synthesis of complex organic molecules and natural products.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-1-ethyl-1H-indole involves its interaction with specific molecular targets. For example, as a potential inhibitor of GSK-3, it binds to the active site of the enzyme, preventing its activity and thereby modulating various cellular pathways . The compound’s effects on other biological targets are still under investigation, but its structure allows it to interact with multiple receptors and enzymes .
Comparison with Similar Compounds
Similar Compounds
4-Bromoindole: Lacks the ethyl group, making it less reactive in certain chemical reactions.
1-Ethylindole: Lacks the bromine atom, reducing its potential for substitution reactions.
5-Fluoro-1-ethyl-1H-indole: Contains a fluorine atom instead of bromine, leading to different reactivity and biological activity.
Uniqueness
4-Bromo-1-ethyl-1H-indole is unique due to the presence of both the bromine atom and the ethyl group, which enhance its chemical reactivity and biological activity.
Properties
CAS No. |
1194375-88-6 |
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Molecular Formula |
C10H10BrN |
Molecular Weight |
224.1 |
Purity |
0 |
Origin of Product |
United States |
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